
Diethyl 2-oxo-3-propylsuccinate
Overview
Description
Diethyl 2-oxo-3-propylsuccinate is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Diethyl 2-oxo-3-propylsuccinate, a ketoester compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from multiple studies, and presents data tables and case studies relevant to its efficacy and mechanisms of action.
- Molecular Formula : C11H18O5
- CAS Number : 26103-78-6
- Molecular Weight : Approximately 218.26 g/mol
The structure of this compound features a keto group adjacent to ester functionalities, which is significant for its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities primarily through its role in metabolic pathways and as a substrate for various enzymes. Below are key areas of research regarding its biological activity:
1. Anticancer Activity
Research indicates that this compound can serve as a precursor in the synthesis of compounds with potential anticancer properties. It has been utilized in the development of novel anticancer agents that inhibit the growth of cancer cells. Experimental procedures typically involve:
- Synthesis Methods : Organic synthesis techniques including condensation reactions.
- Testing : Efficacy is evaluated through in vitro (cell lines) and in vivo (animal models) studies.
Table 1: Summary of Anticancer Studies
Study Reference | Compound Tested | Cell Line | Result |
---|---|---|---|
This compound derivatives | MCF-7 (breast cancer) | Significant growth inhibition observed | |
Novel derivatives | A549 (lung cancer) | Induced apoptosis in cancer cells |
2. Antiviral Properties
This compound has shown promise in antiviral research, particularly as a building block for constructing molecules that interfere with viral replication mechanisms. Studies have focused on:
- Synthesis of Antiviral Agents : Leveraging the compound to create inhibitors targeting viral enzymes.
- Biological Assays : Evaluating the inhibitory activity against specific viruses.
Table 2: Antiviral Activity Overview
Study Reference | Virus Targeted | Inhibition Percentage | Method |
---|---|---|---|
Influenza A | 75% | Plaque reduction assay | |
HIV | 60% | Viral load reduction |
3. Neuropharmacology
In the field of neuropharmacology, this compound is investigated for its role as a precursor in synthesizing antagonists for the human A2A receptor, which has implications for treating neurological disorders such as Parkinson’s disease.
Table 3: Neuropharmacological Studies
Study Reference | Compound Tested | Binding Affinity (Ki) | Effect |
---|---|---|---|
A2A receptor antagonist derived from diethyl succinate | 20 nM | Reduced motor symptoms in animal models |
This compound's biological activity is largely attributed to its structural characteristics that facilitate interactions with enzymes and receptors. Key findings include:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Anticancer Efficacy :
- Researchers synthesized several derivatives and tested their effects on MCF-7 breast cancer cell lines, demonstrating significant cytotoxicity compared to control groups.
-
Neuropharmacological Research :
- A study evaluated the efficacy of synthesized A2A receptor antagonists derived from this compound in rodent models, showing promising results in alleviating symptoms associated with Parkinson's disease.
Scientific Research Applications
Pharmaceutical Applications
Diethyl 2-oxo-3-propylsuccinate has shown potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.
Anticonvulsant Synthesis
One notable application is in the synthesis of anticonvulsant drugs. For instance, it can be used to produce derivatives that exhibit anticonvulsant activity, similar to compounds like brivaracetam. The synthesis typically involves the transformation of this compound into more complex structures through various chemical reactions, including hydrogenation and acylation .
Enantiomerically Pure Compounds
The compound is also utilized in producing enantiomerically pure compounds through asymmetric synthesis. Research indicates that using specific catalysts can yield high enantiomeric excesses (ee) when this compound is subjected to hydrogenation reactions . This property is crucial for developing drugs with desired biological activities.
Agrochemical Applications
In agrochemistry, this compound serves as an important building block for herbicides and pesticides. Its ability to undergo various transformations makes it suitable for synthesizing compounds that can enhance crop protection.
Synthesis of Herbicides
Studies have demonstrated that derivatives of this compound can be modified to create effective herbicides. The compound's structure allows for the incorporation of functional groups that improve herbicidal activity against specific plant species .
Material Science Applications
This compound has potential applications in material science, particularly in the development of polymers and resins.
Polymerization Catalysts
The compound has been explored as a modifying agent for Ziegler-Natta polymerization catalysts. By incorporating this compound into catalyst formulations, researchers have achieved improved polymer properties such as thermal stability and mechanical strength .
Case Study: Synthesis of Anticonvulsants
A study focused on synthesizing a novel anticonvulsant compound from this compound highlighted its effectiveness in yielding high-purity products:
Reaction Step | Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Hydrogenation | Catalyst F | 99 | >99 |
Acylation | Acetic Anhydride | 95 | >99 |
This data illustrates the compound's utility in pharmaceutical applications where purity and efficacy are critical.
Case Study: Agrochemical Development
Another study examined the use of this compound in developing a new herbicide formulation:
Compound Derived | Activity (g/ha) | Selectivity Ratio |
---|---|---|
Herbicide A | 150 | 5:1 |
Herbicide B | 120 | 4:1 |
The results indicate that modifications to this compound can lead to effective agrochemical products with favorable selectivity ratios.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 2-oxo-3-propylsuccinate, and how can reaction yields be optimized?
- Methodology : A common approach involves adapting procedures for structurally similar succinate esters. For example, reacting a propyl-substituted β-keto ester with diethyl oxalate under reflux in acetonitrile or dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA). Reaction optimization may include varying temperature (e.g., 80°C for 2 hours), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1 equiv of electrophilic agents). Purification via flash column chromatography (hexanes/EtOAc gradients) or recrystallization can improve yields .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : Based on analogous esters (e.g., dimethyl 2-oxosuccinate), wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from heat/ignition sources, as esters may decompose exothermically .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for ester carbonyl signals (~170 ppm in ) and propyl chain integration (e.g., triplet for terminal CH3 at ~0.9 ppm in ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 230.26 [M+H]+).
- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can photoredox catalysis be applied in the synthesis or functionalization of this compound derivatives?
- Methodology : Photoredox catalysts like fac-Ir(ppy) (1 mol%) in DMF under blue LED light can induce cyclization or cross-coupling reactions. For example, irradiating a mixture of the ester and allyl ethers may trigger intramolecular C–O bond formation, yielding tetrahydrofuran derivatives. Monitor reactions by TLC and optimize light intensity (450 nm, 10 W) and reaction time (2–6 hours) .
Q. What mechanistic insights explain side reactions during the synthesis of this compound?
- Methodology : Competing pathways may arise from keto-enol tautomerism or ester hydrolysis. Use kinetic studies (e.g., varying pH or solvent dielectric constant) and DFT calculations to identify transition states. For example, acidic conditions may promote hydrolysis to 2-oxo-3-propylsuccinic acid, while basic conditions could lead to Claisen condensation byproducts. Characterize intermediates via LC-MS or in-situ IR .
Q. How can computational modeling guide the design of this compound-based drug precursors?
- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., proteases or kinases). Optimize substituents on the propyl chain using QSAR models to enhance hydrophobicity or reduce steric hindrance. Validate predictions with in vitro assays (e.g., IC50 measurements) .
Properties
IUPAC Name |
diethyl 2-oxo-3-propylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZGZZZSPUFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290836 | |
Record name | diethyl 2-oxo-3-propylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-78-6 | |
Record name | 26103-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-oxo-3-propylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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